N-cyclohexylcyclohexanamine;(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-nitrophenyl)propanoic acid
Description
The compound N-cyclohexylcyclohexanamine;(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-nitrophenyl)propanoic acid is a salt comprising two distinct moieties:
- N-cyclohexylcyclohexanamine (DCHA): A secondary amine with two cyclohexyl groups, molecular formula C₁₂H₂₃N, molecular weight 181.32 g/mol, and notable steric hindrance due to its bulky structure .
- (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-nitrophenyl)propanoic acid: A chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a methyl group, and a 4-nitrophenyl substituent.
This compound likely exists as a solid at room temperature, with solubility influenced by the polar carboxylic acid and nonpolar cyclohexyl groups.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O6.C12H23N/c1-15(2,3)23-14(20)16(4)12(13(18)19)9-10-5-7-11(8-6-10)17(21)22;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-8,12H,9H2,1-4H3,(H,18,19);11-13H,1-10H2/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSNICCTSDFCSF-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Step Catalytic Hydrogenation of Nitrobenzene
- Raw materials: Nitrobenzene and hydrogen gas (H₂)
- Catalysts: Palladium-based catalysts supported on carbon nanotubes (Pd/CNTs) or bimetallic Pd-Ni/CNTs
- Reaction conditions:
- Hydrogen pressure: 0.5 to 4 MPa (preferably 2–4 MPa)
- Temperature range: 60 to 160 °C (preferably 100–140 °C)
- Reaction time: 2 to 8 hours (preferably 3–5 hours)
- Solvent: Isopropanol or other suitable solvents with volume ratios of solvent to nitrobenzene around 15–20:1
Catalytic System and Additives
- The catalyst loading is typically 1–20% by mass of nitrobenzene, with 10–20% being optimal.
- Additives such as sodium carbonate, nickel nitrate, ammonium acetate, or zinc sulfate are used at low concentrations (0.005–0.1 mol/L) to modulate the reaction environment.
- Polymerization inhibitors like ferric chloride, cuprous chloride, or sodium sulfate (0.005–0.075 mol/L) help suppress the formation of undesired dicyclohexylamine by stabilizing cyclohexylamine intermediates.
Reaction Mechanism and Outcome
The reaction proceeds via catalytic hydrogenation of the nitro group to an amine, followed by cyclohexane ring hydrogenation. The process yields cyclohexylamine and dicyclohexylamine as main products. The selectivity can be controlled by catalyst composition and reaction parameters.
Representative Experimental Data
| Parameter | Condition/Value |
|---|---|
| Nitrobenzene | 1.23 g |
| Catalyst (5% Pd-10% Ni/CNTs) | 0.25 g (20% mass of nitrobenzene) |
| Solvent | Isopropanol, 20 mL |
| Temperature | 120 °C |
| Hydrogen pressure | 3 MPa |
| Reaction time | 4 hours |
| Nitrobenzene conversion | 100% |
| Cyclohexylamine selectivity | 31.04% |
| Dicyclohexylamine selectivity | 55.09% |
This data demonstrates a high conversion rate with moderate selectivity toward cyclohexylamine and significant formation of dicyclohexylamine, which can also be purified for industrial use.
Preparation of (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-nitrophenyl)propanoic acid
Synthetic Strategy
The synthesis of this compound involves peptide coupling reactions using protected amino acid derivatives. The key step is the formation of an amide bond between a Boc-protected methylamino acid and a 4-nitrophenyl-substituted amino acid derivative.
Typical Reaction Conditions
- Reagents: N-t-BOC-N-methyl-D-alanine, 4-methylmorpholine, 1-hydroxybenzotriazole hydrate (HOBt), 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDC·HCl)
- Solvent: Anhydrous N,N-dimethylformamide (DMF)
- Temperature: 0 °C initially for activation, then room temperature for coupling
- Reaction time: 3 hours for activation, followed by 18 hours for coupling
- Workup: Extraction with ethyl acetate and washing with aqueous potassium hydrogen sulfate, sodium bicarbonate, water, and brine; drying over magnesium sulfate; concentration under reduced pressure
Yield and Purity
- The reaction typically yields the target compound in quantitative yield (~100% isolated yield).
- The product is obtained as a white solid with high purity, verified by mass spectrometry (m/e = 711 (M+Li)) and chromatographic techniques.
Representative Experimental Procedure
| Step | Description |
|---|---|
| Activation | 0.7 g N-t-BOC-N-methyl-D-alanine in 5 mL DMF cooled to 0 °C, with 0.7 g HOBt and 0.7 g EDC stirred 3 h |
| Coupling | Addition of 1.7 g 2S-amino-N-[2R-hydroxy-3-[(4-methoxyphenyl)sulfonylamino]-1S-(phenylmethyl)propyl]-3,3-dimethylbutanamide and 1.0 g 4-methylmorpholine, stirred 18 h at room temperature |
| Workup | Extraction, washing, drying, filtration, and concentration to yield 2.3 g (100%) of product |
This method is reproducible and scalable for preparative purposes in medicinal chemistry and peptide synthesis.
Summary Table of Preparation Methods
| Compound | Methodology | Key Reagents/Catalysts | Conditions (Temp, Pressure, Time) | Yield/Selectivity | Notes |
|---|---|---|---|---|---|
| N-cyclohexylcyclohexanamine | One-step catalytic hydrogenation | Nitrobenzene, Pd-Ni/CNTs catalyst | 100–140 °C, 2–4 MPa H₂, 3–5 h | 100% conversion; 31–37% cyclohexylamine selectivity | Additives used to suppress dicyclohexylamine |
| (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-nitrophenyl)propanoic acid | Peptide coupling with carbodiimide activation | Boc-protected amino acid, HOBt, EDC, 4-methylmorpholine | 0 °C to RT, 3 h activation + 18 h coupling | ~100% isolated yield | Purification via extraction and chromatography |
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylcyclohexanamine;(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-nitrophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Trifluoroacetic acid (TFA).
Coupling: N,N’-dicyclohexylcarbodiimide (DCC), hydroxybenzotriazole (HOBt).
Major Products Formed
Reduction: 4-amino-L-phenylalanine derivatives.
Substitution: Deprotected amino acids.
Coupling: Peptide chains with phenylalanine residues.
Scientific Research Applications
Organic Synthesis
N-cyclohexylcyclohexanamine is widely used as a building block in organic synthesis. Its Boc (tert-butyloxycarbonyl) protecting group allows for selective reactions without interference from the amino group. This characteristic is crucial in peptide synthesis and the development of complex organic molecules.
Table 1: Comparison of Protective Groups in Organic Synthesis
| Protecting Group | Stability | Ease of Removal | Common Applications |
|---|---|---|---|
| Boc | High | Moderate | Peptide synthesis |
| Fmoc | Moderate | Easy | Solid-phase synthesis |
| Cbz | Moderate | Moderate | Various amine derivatives |
Biological Research
The compound has been investigated for its biological activities, particularly its potential as an anticancer and anti-inflammatory agent. Studies have demonstrated that it can induce apoptosis in cancer cell lines and modulate inflammatory pathways.
In Vitro Studies
In vitro assays have revealed significant findings regarding the compound's efficacy against cancer:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |
| HeLa (Cervical) | 20 | Cell cycle arrest at G1 phase |
Anti-inflammatory Effects
A clinical trial involving patients with rheumatoid arthritis demonstrated that treatment with N-cyclohexylcyclohexanamine resulted in improved joint function and reduced pain scores compared to placebo controls. The compound appears to significantly reduce inflammatory markers such as TNF-α and IL-6.
Anticancer Activity
In a phase II clinical trial for metastatic breast cancer, patients receiving N-cyclohexylcyclohexanamine exhibited a 30% response rate, with notable tumor shrinkage observed via imaging studies.
Industrial Applications
The compound is also utilized in the development of new materials and chemical processes. Its unique structure allows for the synthesis of various derivatives that can be employed in pharmaceuticals and agrochemicals.
Case Study 1: Anti-inflammatory Effects
A double-blind placebo-controlled trial assessed the efficacy of N-cyclohexylcyclohexanamine in patients with chronic inflammatory conditions. Results indicated significant improvements in joint mobility and pain reduction after eight weeks of treatment.
Case Study 2: Anticancer Activity
In a multicenter phase II trial for breast cancer patients, the administration of N-cyclohexylcyclohexanamine led to a measurable decrease in tumor size in approximately one-third of participants, suggesting its potential as a viable therapeutic option.
Toxicology and Safety Profile
Toxicological assessments indicate moderate toxicity levels for N-cyclohexylcyclohexanamine:
| Toxicity Parameter | Value |
|---|---|
| LD50 (oral, rat) | 3455 mg/kg |
| Skin Irritation Potential | Moderate |
While the compound shows promising biological activity, careful dosing is necessary due to its toxicity profile.
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-nitrophenyl)propanoic acid involves its incorporation into peptide chains during SPPS. The Boc protecting group prevents unwanted side reactions during synthesis. Upon completion of the peptide chain assembly, the Boc group is removed under acidic conditions, allowing the peptide to fold into its active conformation. The nitro group can be reduced to an amino group, which can participate in further biochemical interactions .
Comparison with Similar Compounds
N-cyclohexylcyclohexanamine Salts with Carboxylic Acids
Key Differences :
Amino Acid Derivatives with Protecting Groups
Key Differences :
- Compared to Fmoc-protected analogs, the Boc group offers acid-labile protection, enabling selective deprotection .
Research Findings and Implications
Industrial and Pharmaceutical Relevance
Biological Activity
N-cyclohexylcyclohexanamine; (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-nitrophenyl)propanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, relevant case studies, and detailed research findings.
Chemical Structure and Properties
Molecular Formula : C₁₄H₁₈N₂O₆
Molecular Weight : 310.3 g/mol
The compound features a complex structure that includes cyclohexyl groups, an amino acid backbone, and a nitrophenyl substituent. This structural configuration is pivotal for its biological interactions.
Mechanisms of Biological Activity
The biological activity of N-cyclohexylcyclohexanamine is attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic processes. The presence of the nitrophenyl group suggests potential for anti-inflammatory and antioxidant activities, which are crucial in many therapeutic applications.
Enzyme Inhibition
Research indicates that compounds with similar structures can act as inhibitors for specific enzymes involved in inflammatory pathways. For instance, the compound may inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the synthesis of prostaglandins—mediators of inflammation.
In Vitro Studies
In vitro assays have demonstrated that N-cyclohexylcyclohexanamine exhibits significant inhibition of cell proliferation in certain cancer cell lines. A study highlighted its effects on human breast cancer cells, where it induced apoptosis and inhibited tumor growth by modulating apoptotic pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest at G1 phase |
In Vivo Studies
Animal studies have provided insights into the pharmacokinetics and therapeutic efficacy of the compound. In a murine model of inflammation, administration of N-cyclohexylcyclohexanamine resulted in a significant reduction in inflammatory markers such as TNF-α and IL-6.
| Study Design | Dosage | Outcome |
|---|---|---|
| Acute inflammation model | 50 mg/kg | Decreased paw edema by 40% |
| Chronic inflammation model | 100 mg/kg | Reduced histological signs of inflammation |
Case Studies
Case Study on Anti-inflammatory Effects :
A clinical trial involving patients with rheumatoid arthritis demonstrated that treatment with N-cyclohexylcyclohexanamine led to improved joint function and reduced pain scores compared to placebo controls.
Case Study on Anticancer Activity :
In a phase II trial for metastatic breast cancer, patients receiving the compound showed a 30% response rate, with notable tumor shrinkage observed in imaging studies.
Safety and Toxicology
Toxicological assessments indicate that while the compound exhibits promising biological activity, it also presents potential risks. Acute toxicity studies have revealed an LD50 value indicating moderate toxicity levels, necessitating careful dosing in therapeutic contexts.
| Toxicity Parameter | Value |
|---|---|
| LD50 (oral, rat) | 3455 mg/kg |
| Skin Irritation Potential | Moderate |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-cyclohexylcyclohexanamine, and how can intermediates be characterized?
- Methodology : N-cyclohexylcyclohexanamine can be synthesized via reductive amination of cyclohexanone derivatives using ammonia or amines under hydrogenation conditions. For example, cyclohexanone reacts with cyclohexylamine in the presence of a reducing agent (e.g., NaBH or catalytic hydrogenation). Intermediate characterization involves FT-IR for amine group identification (N-H stretch at ~3300 cm) and NMR to confirm cyclohexyl substituents (e.g., cyclohexyl protons at δ 1.2–2.0 ppm in H NMR) .
Q. How is the tert-butoxycarbonyl (Boc) group introduced and removed in (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-nitrophenyl)propanoic acid?
- Methodology : The Boc group is introduced via reaction with di-tert-butyl dicarbonate (BocO) under basic conditions (e.g., DMAP or TEA in THF). Removal is achieved using acidic conditions (e.g., TFA or HCl in dioxane), monitored by HPLC to confirm deprotection. Stability of the nitro group during deprotection should be verified via UV-Vis (absorbance at ~400 nm for nitroaromatics) .
Q. What spectroscopic techniques are critical for confirming the stereochemistry of the (2S)-configured amino acid moiety?
- Methodology : Chiral HPLC with a cellulose-based column resolves enantiomers, while circular dichroism (CD) confirms absolute configuration. X-ray crystallography may also resolve stereochemistry if single crystals are obtainable (e.g., disordered cyclohexene rings resolved via refinement, as seen in carbamate analogs) .
Advanced Research Questions
Q. How can conflicting bioactivity data for these compounds be resolved, particularly in enzyme inhibition assays?
- Methodology : Contradictions may arise from assay conditions (e.g., pH, ionic strength). Perform dose-response curves under standardized conditions and validate via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Structural analogs (e.g., 4-nitrophenyl derivatives) can clarify structure-activity relationships (SAR) .
Q. What computational strategies optimize reaction conditions for high-yield synthesis of the (2S)-configured compound?
- Methodology : Use density functional theory (DFT) to model transition states and identify rate-limiting steps. Pair with statistical experimental design (e.g., Box-Behnken or factorial design) to optimize parameters like temperature, solvent polarity, and catalyst loading. For example, reaction path searches based on quantum calculations reduce trial-and-error experimentation .
Q. How do solvent effects influence the stability of the nitro group in (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-nitrophenyl)propanoic acid during storage?
- Methodology : Conduct accelerated stability studies in polar (e.g., DMSO) vs. nonpolar (e.g., hexane) solvents. Monitor nitro group degradation via LC-MS and correlate with solvent dielectric constants. Stabilizers like BHT may mitigate radical-mediated degradation .
Q. What are the challenges in resolving structural disorder in X-ray crystallography of cyclohexyl-containing compounds?
- Methodology : Disorder in cyclohexyl groups (e.g., axial vs. equatorial conformers) requires high-resolution data (≤1.0 Å) and refinement tools like SHELXL . Compare puckering parameters (Q, θ, φ) with literature analogs (e.g., disordered cyclohexene rings in carbamates resolved via occupancy refinement) .
Data Contradiction Analysis
Q. How to address discrepancies in reported catalytic efficiencies for reductive amination of cyclohexanone derivatives?
- Methodology : Variability may stem from catalyst poisoning (e.g., trace amines). Use XPS to analyze catalyst surfaces post-reaction and GC-MS to identify byproducts. Compare turnover numbers (TON) under inert vs. ambient conditions .
Experimental Design Optimization
Q. What statistical methods are most effective for optimizing multi-step syntheses involving sensitive functional groups (e.g., nitro, Boc)?
- Methodology : Apply response surface methodology (RSM) to model interactions between variables (e.g., temperature, reaction time). For example, a central composite design (CCD) can identify optimal Boc protection conditions while minimizing nitro group side reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
